Rh-TangPhos vs. Rh-DuPhos in α-Enamide Hydrogenation: Comparable or Superior Enantioselectivity at 10,000 TON
In the Rh-catalyzed asymmetric hydrogenation of methyl α-(acetylamino)-2-phenylacrylate—a benchmark substrate for α-amino acid precursor synthesis—the Rh-TangPhos catalyst system delivered the (R)-product in 100% yield and 99.8% ee at a catalyst loading of only 0.01 mol% (10,000 TON). The enantioselectivities of the Rh-TangPhos system for enamides were explicitly described as comparable or higher than those observed with the established Rh-DuPhos system . This result positions TangPhos as a direct performance competitor to the DuPhos family while providing a structurally distinct steric and electronic profile from the P-tert-butyl group .
| Evidence Dimension | Enantiomeric excess (ee) and turnover number (TON) in Rh-catalyzed hydrogenation of methyl α-(acetylamino)-2-phenylacrylate |
|---|---|
| Target Compound Data | Rh-TangPhos: 99.8% ee, 100% yield, 10,000 TON (0.01 mol% catalyst) |
| Comparator Or Baseline | Rh-DuPhos system: enantioselectivities reported as comparable or lower than TangPhos for enamide substrates (qualitative statement from primary literature) |
| Quantified Difference | TangPhos achieves 99.8% ee; qualitative assessment that TangPhos enantioselectivities are 'comparable or higher' than DuPhos |
| Conditions | Substrate: methyl α-(acetylamino)-2-phenylacrylate; catalyst precursor: [Rh(nbd)(TangPhos)]SbF₆; solvent: MeOH; H₂ pressure: not explicitly stated in abstract; room temperature |
Why This Matters
For procurement decisions where DuPhos-based processes are benchmarked, TangPhos offers a documented alternative with equivalent or superior ee and the same 10,000 TON ceiling, enabling ligand substitution without sacrificing catalytic productivity.
- [1] Tang, W.; Zhang, X. A Chiral 1,2-Bisphospholane Ligand with a Novel Structural Motif: Applications in Highly Enantioselective Rh-Catalyzed Hydrogenations. Angew. Chem. Int. Ed. 2002, 41, 1612–1614. (Cited via scite.ai, confidence 99%). View Source
- [2] Burk, M. J. et al. Preparation and Use of C₂-Symmetric Bis(phospholanes): Production of α-Amino Acids via Asymmetric Hydrogenation. J. Am. Chem. Soc. 1991, 113, 8518–8519. (DuPhos benchmark reference). View Source
